3-Bromobenzaldehyde oxime

Vue d'ensemble

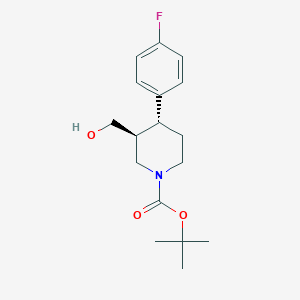

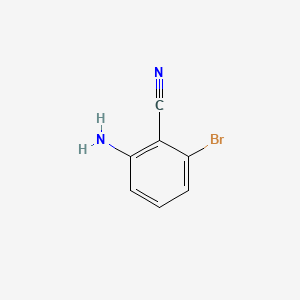

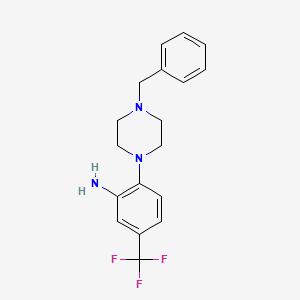

Description

3-Bromobenzaldehyde oxime is a chemical compound with the molecular formula C7H6BrNO . It is also known by other names such as 3-Bromobenzaldoxime and (NE)-N-[(3-bromophenyl)methylidene]hydroxylamine . The molecular weight of this compound is 200.03 g/mol .

Synthesis Analysis

The synthesis of oximes, including 3-Bromobenzaldehyde oxime, often involves a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene . Substitution reactions of the chloride with an alcohol are often used for the synthesis of imidates .

Molecular Structure Analysis

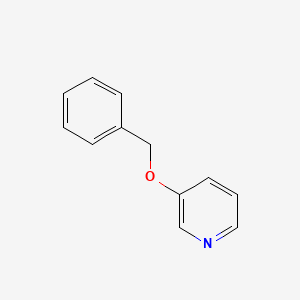

The molecular structure of 3-Bromobenzaldehyde oxime includes a bromine atom attached to a benzene ring, which is further connected to a carbon atom double-bonded to a nitrogen atom and single-bonded to an oxygen atom . The InChI representation of the molecule is InChI=1S/C7H6BrNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ .

Chemical Reactions Analysis

Oximes are valuable synthetic building blocks with diverse reactivity modes. Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromobenzaldehyde oxime include a molecular weight of 200.03 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and the monoisotopic mass of the compound are both 198.96328 g/mol . The topological polar surface area of the compound is 32.6 Ų .

Applications De Recherche Scientifique

3-Bromobenzaldoxime, also known as 3-Bromobenzaldehyde oxime or N-[(3-bromophenyl)methylidene]hydroxylamine, is a compound that can potentially have several unique applications in scientific research. Below are some inferred potential applications based on the general properties and uses of benzaldoximes and related compounds:

Antioxidant Research

Benzaldoximes have been evaluated for antioxidant activity, which suggests that 3-Bromobenzaldoxime could be used in studies related to oxidative stress and its impact on biological systems .

Organic Synthesis

Aldoximes, including those with substituents like bromine, can be converted to nitriles . This property could make 3-Bromobenzaldoxime useful in the synthesis of more complex organic compounds.

Biomedical Applications

While not specific to 3-Bromobenzaldoxime, benzaldoximes may find use in biomedical fields such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

Mécanisme D'action

The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity . Oximes share some commonalities with imines, which include the ability to access amines through reduction or the ability to isomerize about the double bond .

Orientations Futures

Oximes, including 3-Bromobenzaldehyde oxime, have been used in diverse methodologies, from cycloadditions to bioconjugation . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future directions in the field of oxime research may include further exploration of N–O bond fragmentation and cycloadditions, along with applications including dynamic materials, energetic materials, and biocatalytic oxime reductions .

Propriétés

IUPAC Name |

(NE)-N-[(3-bromophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGBMIPNNIZQNN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B1277457.png)

![5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1277487.png)